Product packaging for 2,4-Difluoro-5-nitrobenzyl alcohol(Cat. No.:CAS No. 935287-88-0)

2,4-Difluoro-5-nitrobenzyl alcohol

Cat. No.: B1462698
CAS No.: 935287-88-0
M. Wt: 189.12 g/mol
InChI Key: VPJNXLNSNZEHSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4-Difluoro-5-nitrobenzyl alcohol (: 935287-88-0) is a high-purity fluorinated aromatic compound supplied at 98% purity and is a valuable building block in organic synthesis and medicinal chemistry research . Its molecular formula is C 7 H 5 F 2 NO 3 , with a molecular weight of 189.12 g/mol . The compound features both a benzyl alcohol group and a nitro group situated on a difluorinated benzene ring, making it a versatile intermediate for constructing more complex molecules, particularly as a precursor in synthesizing compounds like 2,4-Difluoro-5-Nitrophenylboronic Acid . As a fluorinated building block, its primary research value lies in its potential to modulate the electronic characteristics, metabolic stability, and binding affinity of target molecules during drug discovery efforts . The reactive sites on the molecule allow for further functionalization, enabling researchers to explore novel chemical spaces. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications . Proper handling procedures should be followed; refer to the Safety Data Sheet for detailed hazard information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5F2NO3 B1462698 2,4-Difluoro-5-nitrobenzyl alcohol CAS No. 935287-88-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-difluoro-5-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c8-5-2-6(9)7(10(12)13)1-4(5)3-11/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJNXLNSNZEHSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935287-88-0
Record name 2,4-Difluoro-5-nitrobenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Strategies and Methodologies for 2,4 Difluoro 5 Nitrobenzyl Alcohol

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally deconstructing the target molecule into simpler, commercially available starting materials. The primary disconnections for 2,4-Difluoro-5-nitrobenzyl alcohol involve the functional groups attached to the aromatic ring.

A logical retrosynthetic approach would involve the disconnection of the C-O bond of the benzylic alcohol, leading to the corresponding benzaldehyde, 2,4-difluoro-5-nitrobenzaldehyde. This aldehyde is a key precursor that can be readily reduced to the target alcohol. Further disconnection of the nitro group from the aromatic ring of the aldehyde leads to 2,4-difluorobenzaldehyde. Alternatively, the hydroxymethyl group could be envisioned as being introduced onto a pre-existing 2,4-difluoro-5-nitrophenyl scaffold. This leads to two primary categories of starting materials: benzaldehyde derivatives and halogenated nitrobenzene intermediates.

A common and straightforward route to this compound begins with a suitably substituted benzaldehyde. The primary precursor in this approach is 2,4-difluorobenzaldehyde . This commercially available starting material can be synthesized through various methods, including the formylation of 1,3-difluorobenzene. One such method involves the reaction of 1,3-difluorobenzene with carbon monoxide in the presence of AlCl₃ and HCl as catalysts. researchgate.net

The synthesis of the target molecule from 2,4-difluorobenzaldehyde involves two main steps:

Nitration: The introduction of a nitro group onto the 2,4-difluorobenzaldehyde ring.

Reduction: The reduction of the aldehyde functional group to a primary alcohol.

The nitration of 2,4-difluorobenzaldehyde is a critical step, and the directing effects of the fluorine and aldehyde substituents must be considered. The fluorine atoms are ortho, para-directing, while the aldehyde group is meta-directing. The position of the nitro group in the target molecule (position 5) is meta to the aldehyde and ortho/para to the fluorine atoms, suggesting that the fluorine atoms' directing effect is dominant in this electrophilic aromatic substitution. A mixture of nitric acid and sulfuric acid is a common nitrating agent for such transformations.

An alternative retrosynthetic strategy identifies 2,4-Difluoronitrobenzene as a key intermediate. This compound is a versatile precursor for the synthesis of various difluoro-nitro-substituted aromatic compounds. The synthesis of 2,4-Difluoronitrobenzene can be achieved through the fluorination of 2,4-dichloronitrobenzene using a fluoride source such as potassium fluoride, often in the presence of a phase-transfer catalyst or in a high-boiling polar aprotic solvent like sulfolane. google.com

Starting from 2,4-Difluoronitrobenzene, the synthetic challenge lies in the introduction of the hydroxymethyl group at the 5-position. This can be a more complex transformation than the nitration of a pre-existing benzaldehyde. Potential routes could involve:

Formylation: Direct introduction of a formyl group, which can then be reduced. However, electrophilic formylation of a deactivated ring like 2,4-difluoronitrobenzene can be challenging.

Halogenation followed by functional group interconversion: Introduction of a halogen at the 5-position, followed by conversion to a hydroxymethyl group via reactions such as the Grignard reaction with formaldehyde or a Williamson ether synthesis followed by deprotection.

This approach offers a different strategic pathway, where the nitro and fluoro groups are in place before the introduction of the one-carbon functional group.

Classical and Modern Synthetic Routes

Building upon the retrosynthetic analysis, several classical and modern synthetic routes can be employed to synthesize this compound.

The most direct and common method for the final step in the synthesis of this compound is the reduction of the corresponding aldehyde, 2,4-difluoro-5-nitrobenzaldehyde . This reduction needs to be selective for the aldehyde group without affecting the nitro group.

Common reducing agents for this transformation include:

Sodium borohydride (NaBH₄): A mild and selective reducing agent that readily reduces aldehydes and ketones to alcohols in the presence of nitro groups. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol at room temperature.

Lithium borohydride (LiBH₄): A slightly stronger reducing agent than NaBH₄, but still generally selective for carbonyl compounds over nitro groups under controlled conditions.

The general reaction for the reduction of 2,4-difluoro-5-nitrobenzaldehyde is as follows:

O₂N(C₆H₂F₂)CHO + [H] → O₂N(C₆H₂F₂)CH₂OH

Alternatively, if the synthesis proceeds through the corresponding carboxylic acid, 2,4-difluoro-5-nitrobenzoic acid , a stronger reducing agent would be required to convert the carboxylic acid to the primary alcohol. Reagents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) are effective for this transformation. However, LiAlH₄ can also reduce the nitro group, so careful control of reaction conditions or protection of the nitro group might be necessary.

The direct introduction of a benzylic alcohol functionality onto a pre-functionalized aromatic ring, such as 2,4-difluoronitrobenzene, is a less common but viable strategy. This can be achieved through a multi-step sequence. For instance, a Friedel-Crafts type reaction to introduce a hydroxymethyl group directly is generally not feasible.

A more practical approach involves the introduction of a halomethyl group followed by hydrolysis. For example, chloromethylation of 2,4-difluoronitrobenzene would introduce a -CH₂Cl group, which can then be hydrolyzed to the desired -CH₂OH group. However, chloromethylation often uses harsh reagents and may not be regioselective.

Another strategy could involve a Grignard reaction. If a Grignard reagent could be formed from a halogenated derivative of 2,4-difluoronitrobenzene, its reaction with formaldehyde would yield the benzylic alcohol. However, the presence of the nitro group is incompatible with the formation of Grignard reagents.

The synthesis of this compound can also be approached by strategically introducing the fluorine and nitro substituents onto a benzyl (B1604629) alcohol precursor. This approach is generally less efficient due to the challenges of controlling regioselectivity and the potential for side reactions with the benzylic alcohol group.

For instance, starting with benzyl alcohol, the introduction of two fluorine atoms and a nitro group in the desired 2, 4, and 5 positions, respectively, would be a formidable synthetic challenge. Electrophilic fluorination and nitration reactions on an unsubstituted or monosubstituted benzyl alcohol would likely lead to a mixture of isomers and oxidation of the alcohol group.

A more controlled approach involves starting with a difluorinated aromatic compound and then introducing the nitro and hydroxymethyl groups. The synthesis of 2,4-difluoronitrobenzene from 1,3-difluorobenzene via nitration is a key example of the strategic incorporation of these substituents. Similarly, the nitration of 2,4-difluorobenzaldehyde places the nitro group in the desired position due to the combined directing effects of the existing substituents.

The table below summarizes some of the key synthetic transformations and reagents involved in the synthesis of this compound and its precursors.

Transformation Starting Material Reagent(s) Product
Nitration2,4-DifluorobenzaldehydeHNO₃, H₂SO₄2,4-Difluoro-5-nitrobenzaldehyde
Reduction of Aldehyde2,4-Difluoro-5-nitrobenzaldehydeNaBH₄, MeOHThis compound
Fluorination2,4-DichloronitrobenzeneKF, Sulfolane2,4-Difluoronitrobenzene google.com
Formylation1,3-DifluorobenzeneCO, AlCl₃, HCl2,4-Difluorobenzaldehyde researchgate.net

Advanced Synthetic Techniques and Scale-Up Considerations

Advanced synthetic methodologies are pivotal in optimizing the synthesis of complex molecules like this compound, aiming for higher efficiency, safety, and selectivity. These techniques are particularly crucial when considering the transition from laboratory-scale synthesis to industrial production.

Continuous-Flow Reactor Methodologies

Continuous-flow chemistry represents a paradigm shift from traditional batch processing, offering significant advantages in terms of safety, efficiency, and scalability. In a continuous-flow setup, reactants are continuously pumped through a network of tubes or channels where the reaction occurs. This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product yields and purity. google.comresearchgate.net

For the synthesis of benzyl alcohols, continuous-flow processes have been successfully implemented, particularly for the hydrolysis of the corresponding benzyl chlorides. google.comtue.nlgoogle.com This approach can be extrapolated to the synthesis of substituted benzyl alcohols like this compound. The key benefits include superior heat and mass transfer, which is critical for managing highly exothermic reactions that are often encountered in the nitration of aromatic compounds. The small reactor volume at any given time significantly minimizes the risk associated with handling potentially unstable intermediates or energetic materials. researchgate.net

Key Features of Continuous-Flow Synthesis for Benzyl Alcohols:

FeatureAdvantage in SynthesisSource
Enhanced Heat Transfer Allows for precise temperature control, crucial for selective reactions and preventing byproduct formation in exothermic processes like nitration. google.comresearchgate.net
Improved Mass Transfer Facilitates reactions between immiscible phases, potentially eliminating the need for phase-transfer catalysts. tue.nl
Precise Residence Time Control Enables optimization of reaction time to maximize yield and minimize the formation of impurities. researchgate.nettue.nl
Inherent Safety The small internal volume of the reactor minimizes the potential hazard of runaway reactions or handling explosive compounds. researchgate.net
Scalability Production can be scaled up by extending the operation time or by "numbering-up" (running multiple reactors in parallel) rather than increasing the reactor volume. uni-muenchen.de

While specific continuous-flow synthesis routes for this compound are not extensively documented, the principles established for benzyl alcohol synthesis are directly applicable. google.comtue.nl For instance, a multi-step continuous process could be envisioned where 2,4-difluorotoluene is first nitrated in one flow module, followed by a subsequent oxidation or reduction step in another module to yield the final product.

Catalytic Approaches (e.g., Phase Transfer Catalysis, Selective Hydrogenation)

Catalysis is fundamental to modern organic synthesis, offering pathways to reactions with higher efficiency, selectivity, and milder conditions. For a multi-functionalized molecule like this compound, catalytic methods are essential for selectively transforming one functional group without affecting others.

Phase Transfer Catalysis (PTC)

Phase Transfer Catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic). wikipedia.orgdalalinstitute.com The catalyst, typically a quaternary ammonium or phosphonium salt, transports a reactant from one phase to the other, enabling the reaction to proceed. dalalinstitute.comcrdeepjournal.orgoperachem.com This methodology is particularly useful in nucleophilic substitution, oxidation, and reduction reactions.

In the context of synthesizing precursors to this compound, PTC could be employed in the fluorination of a dichloronitrobenzene precursor using an inorganic fluoride salt (like potassium fluoride) in a solid-liquid or liquid-liquid system. google.com The phase-transfer catalyst would facilitate the transfer of the fluoride anion into the organic phase to react with the aromatic substrate.

Advantages of Phase Transfer Catalysis:

Eliminates the need for expensive and anhydrous polar aprotic solvents.

Allows for the use of inexpensive and stable inorganic reagents. dalalinstitute.com

Often leads to higher reaction rates and yields. crdeepjournal.org

Can be applied to a wide range of industrial processes. wikipedia.orgcrdeepjournal.org

Selective Hydrogenation

The reduction of a nitro group is a common transformation in organic synthesis. However, when other reducible functional groups are present, such as the benzyl alcohol moiety in the target molecule, chemoselectivity becomes a significant challenge. Catalytic hydrogenation is a preferred method for this transformation due to its efficiency and cleaner reaction profiles.

The selective hydrogenation of the nitro group in a nitrobenzyl alcohol to an aminobenzyl alcohol without causing the hydrogenolysis (cleavage) of the benzylic C-O bond is a classic problem in catalysis. Palladium-based catalysts, such as palladium on carbon (Pd/C), are highly effective for nitro group reduction. However, they can also promote the hydrogenolysis of benzyl alcohols. researchgate.net

To achieve the desired selectivity, the catalyst's activity can be modulated. One common strategy is the use of catalyst poisons or additives, such as pyridine or quinoline, which selectively deactivate the sites on the catalyst responsible for hydrogenolysis without significantly affecting the sites for nitro group reduction. researchgate.net Another approach involves the use of specialized catalysts, such as platinum-group metal sulfides or zinc-modified palladium catalysts, which have shown high chemoselectivity in the hydrogenation of substituted nitroarenes. scirp.org

Comparison of Catalytic Hydrogenation Conditions:

Catalyst SystemTarget TransformationSelectivitySource
Pd/C Nitro group reductionCan cause competing hydrogenolysis of benzyl groups. researchgate.net
Pd/C with Pyridine Nitro group reductionSuppresses hydrogenolysis of O-benzyl protective groups. researchgate.net researchgate.net
**Adams' Catalyst (PtO₂) **Nitro group reductionGenerally does not cause debenzylation of benzyl alcohols.
Ru-Sn/Al₂O₃ Carboxylic acid to alcoholHigh selectivity for the carbonyl group over the aromatic ring. qub.ac.uk
Pt/SnO₂ Benzoic acid to benzyl alcoholExcellent selectivity to benzyl alcohol under mild conditions. qub.ac.uk qub.ac.uk

Chemical Reactivity and Reaction Mechanisms of 2,4 Difluoro 5 Nitrobenzyl Alcohol

Reactivity Profile of the Benzylic Alcohol Moiety

The primary alcohol group attached to the benzene (B151609) ring via a methylene bridge is a site of versatile chemical transformations. Its reactivity is modulated by the substituted aromatic ring.

The benzylic carbon in 2,4-Difluoro-5-nitrobenzyl alcohol is susceptible to nucleophilic substitution, where the hydroxyl group is replaced by another nucleophile. This transformation typically requires activation of the hydroxyl group to convert it into a better leaving group (e.g., by protonation in acidic media to form an oxonium ion). The reaction can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism.

Benzylic substrates are unique in that they can often react via either pathway, and the operative mechanism depends on the specific reaction conditions. quora.comlibretexts.org

SN1 Pathway: This mechanism involves the formation of a carbocation intermediate after the departure of the leaving group. Benzylic carbocations are generally stabilized by resonance, with the positive charge delocalized into the benzene ring. However, in the case of this compound, the strong electron-withdrawing nature of the nitro and fluoro substituents significantly destabilizes the adjacent benzylic carbocation. This destabilization makes the SN1 pathway energetically unfavorable and therefore less likely. uleth.ca

SN2 Pathway: This pathway involves a single concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com For primary benzylic alcohols like the title compound, the benzylic carbon is sterically accessible, favoring the SN2 mechanism. uleth.ca The reaction is promoted by strong nucleophiles and polar aprotic solvents. libretexts.orgreddit.com

Given the electronic profile of the molecule, nucleophilic substitution at the benzylic carbon of this compound is expected to proceed predominantly through an SN2 mechanism .

Table 1: Factors Influencing SN1 vs. SN2 Pathways for this compound
FactorInfluence on SN1 PathwayInfluence on SN2 PathwayPredominant Mechanism
Substrate Structure Primary benzylic, but carbocation is destabilized by electron-withdrawing groups (NO2, F).Primary benzylic, sterically unhindered. uleth.caSN2
Nucleophile Favored by weak nucleophiles (e.g., water, alcohols). libretexts.orgFavored by strong nucleophiles (e.g., I-, RS-, N3-). libretexts.org
Solvent Favored by polar protic solvents (e.g., water, ethanol) that stabilize the carbocation. reddit.comFavored by polar aprotic solvents (e.g., acetone, DMF) that do not solvate the nucleophile as strongly. reddit.com
Leaving Group A better leaving group (e.g., tosylate, halide) is required for both pathways, as OH- is a poor leaving group. Activation by acid or conversion to a sulfonate ester is necessary.

The primary alcohol moiety can be oxidized to form either an aldehyde (2,4-difluoro-5-nitrobenzaldehyde) or a carboxylic acid (2,4-difluoro-5-nitrobenzoic acid). The outcome of the reaction is highly dependent on the choice of the oxidizing agent and the reaction conditions. libretexts.orgwikipedia.org

Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage, milder oxidizing agents are required, and the reaction is typically performed under anhydrous conditions to prevent the formation of the gem-diol hydrate, which is susceptible to further oxidation. wikipedia.org

Oxidation to Carboxylic Acids: Stronger oxidizing agents and aqueous conditions will typically oxidize the primary alcohol directly to the corresponding carboxylic acid. The intermediate aldehyde is formed but is rapidly oxidized further. chemguide.co.uk Common strong oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (Jones oxidation). libretexts.orgwikipedia.org

Table 2: Common Reagents for the Oxidation of this compound
Target ProductReagent(s)Typical ConditionsReference
2,4-Difluoro-5-nitrobenzaldehydePyridinium chlorochromate (PCC)Anhydrous dichloromethane (CH2Cl2) libretexts.org
Dess-Martin Periodinane (DMP)Anhydrous dichloromethane (CH2Cl2) wikipedia.org
Swern Oxidation (DMSO, oxalyl chloride, triethylamine)Anhydrous CH2Cl2, low temperature (-78 °C) organic-chemistry.org
2,4-Difluoro-5-nitrobenzoic acidPotassium permanganate (KMnO4)Aqueous base, followed by acid workup wikipedia.org
Jones Reagent (CrO3 / H2SO4)Acetone libretexts.orgwikipedia.org

The dehydration of an alcohol involves the elimination of a water molecule to form an alkene. For a primary alcohol like this compound, this is not a straightforward transformation. Dehydration reactions typically proceed through a carbocation intermediate (E1 mechanism) or a concerted process (E2 mechanism). au.dk The formation of a stable olefinic product would require the involvement of another reactant to form a double bond. In the absence of such a reactant, intermolecular dehydration to form a dibenzyl ether is a more probable outcome, especially under acidic conditions. researchgate.net

However, the formation of the requisite benzylic carbocation for an E1 or SN1-type ether formation is strongly disfavored due to the electron-withdrawing substituents. acs.org Therefore, any dehydration or etherification would likely require harsh reaction conditions and proceed slowly. The direct formation of an olefinic product from this specific molecule is not a common or facile reaction pathway.

Mechanistic Aspects of Nitro Group Reactivity

The nitro group is a powerful electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. More importantly, the nitro group itself is a key site of chemical reactivity, particularly reduction.

The reduction of the aromatic nitro group is one of its most significant reactions, typically yielding a primary amine. This transformation is fundamental in organic synthesis as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com The reduction proceeds in a stepwise manner through nitroso and hydroxylamine intermediates, requiring a total of six electrons to convert the nitro group to an amine. dtic.mil

A variety of reducing agents can accomplish this transformation, with the choice often depending on the presence of other functional groups in the molecule.

Catalytic Hydrogenation: This is a common and clean method using hydrogen gas (H₂) with a metal catalyst. Palladium on carbon (Pd/C) is a highly effective catalyst. Raney nickel is also used, particularly when trying to avoid the dehalogenation of aryl halides that can sometimes occur with Pd/C. commonorganicchemistry.com

Metals in Acid: Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl) are classic and effective methods for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.com

Table 3: Common Reagents for the Reduction of the Nitro Group
MethodReagent(s)ProductKey CharacteristicsReference
Catalytic HydrogenationH2, Pd/C or Raney Ni5-Amino-2,4-difluorobenzyl alcoholClean reaction, often high yield. Potential for dehalogenation with Pd/C. commonorganicchemistry.com
Metal in AcidFe, HCl5-Amino-2,4-difluorobenzyl alcoholInexpensive and effective. masterorganicchemistry.com
Sn, HCl5-Amino-2,4-difluorobenzyl alcoholClassic method, reliable. scispace.com
Zn, AcOH5-Amino-2,4-difluorobenzyl alcoholMild conditions. commonorganicchemistry.com

The high electrophilicity of nitroaromatic compounds makes them susceptible to electron transfer reactions. researchgate.net The reduction of a nitroaromatic compound (ArNO₂) can be initiated by a single-electron transfer to form a nitro anion-radical (ArNO₂⁻•). nih.gov This radical species is a key intermediate in many of the compound's redox processes.

The energetics of this first electron transfer is described by the one-electron reduction potential (E¹), which is a crucial parameter for predicting the compound's behavior in redox environments. dtic.milnih.gov The presence of other electron-withdrawing groups, like fluorine, on the aromatic ring generally makes the reduction potential more positive, meaning the compound accepts an electron more readily.

These electron transfer processes are central to:

Electrochemical Reduction: Nitroaromatic compounds can be electrochemically reduced, with the initial step being the reversible formation of the anion-radical.

Biochemical Reactions: In biological systems, flavoenzymes can reduce nitroaromatic compounds via single- or two-electron transfer mechanisms, leading to the formation of hydroxylamines and other reactive intermediates. nih.gov This redox cycling is often implicated in the biological activity of nitroaromatic compounds.

Catalytic Mechanisms: In metal-catalyzed reductions (e.g., with NaBH₄ and a metal catalyst), the process involves the transfer of electrons from the reducing agent, mediated by the catalyst surface, to the nitroaromatic molecule. rsc.org

Photochemical Activation and Photolabile Group Analogies (e.g., o-nitrobenzyl series)

This compound belongs to the broader class of o-nitrobenzyl compounds, which are renowned for their utility as photolabile protecting groups (PPGs), often referred to as "caged" compounds. nih.gov The core principle behind their function is the ability to undergo a light-induced cleavage reaction, releasing a protected molecule with high spatial and temporal control. nih.govupenn.edu This process is initiated by the absorption of light, typically in the UV range, which triggers an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. nih.govnih.gov

The generally accepted mechanism for the photolysis of o-nitrobenzyl derivatives proceeds through several key steps:

Photoexcitation : Upon irradiation, the o-nitrobenzyl compound is promoted to an excited state.

Intramolecular Hydrogen Abstraction : The excited nitro group abstracts a hydrogen atom from the benzylic position, leading to the formation of a transient aci-nitro intermediate. nih.gov

Rearrangement : This intermediate undergoes rearrangement to form a cyclic species.

Cleavage : The cyclic intermediate then decomposes, releasing the protected functional group (in this case, the alcohol would be oxidized to an aldehyde, 2,4-difluoro-5-nitrosobenzaldehyde) and the caged molecule. researchgate.net

The efficiency of this process is described by the uncaging quantum yield, which can be influenced by substituents on the aromatic ring. researchgate.net While specific photochemical data for this compound is not extensively detailed in publicly available literature, analogies can be drawn from the well-studied o-nitrobenzyl series. For instance, modifications to the aromatic ring are known to shift the absorption wavelength and affect the quantum yield. researchgate.net Efforts to shift the absorption maxima to longer, less biologically damaging wavelengths (visible or NIR light) have been a significant area of research, though this often comes at the cost of a lower release quantum yield. nih.gov The fluorine and additional nitro group substituents in this compound are expected to influence its absorption spectrum and photorelease kinetics compared to the parent o-nitrobenzyl alcohol.

Compound Typical Activation Wavelength (nm) Key Features
o-Nitrobenzyl alcohol~230-380Parent compound of the series, extensively studied. researchgate.net
4,5-Dimethoxy-2-nitrobenzyl alcohol~260-420Red-shifted absorption due to electron-donating methoxy groups. researchgate.net
1-(2-Nitrophenyl)ethyl derivativesVariesMethyl group at the benzylic position can enhance cleavage kinetics. upenn.edu

Influence of Fluorine Substituents on Aromatic System Reactivity

Nucleophilic Aromatic Substitution (SNAr) Reactions

The aromatic ring of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of the strong electron-withdrawing nature of the nitro group and, to a lesser extent, the fluorine atoms. libretexts.orgvapourtec.com For an SNAr reaction to occur, the aromatic ring must be electron-deficient, and there must be a suitable leaving group. vapourtec.com

In this molecule, both fluorine atoms can act as leaving groups. The nitro group, being ortho to one fluorine (at C4) and para to the other (at C2), strongly activates both positions for nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. vapourtec.com

Mechanism Steps:

Nucleophilic Attack : A nucleophile attacks the carbon atom bearing a fluorine, forming a tetrahedral intermediate (Meisenheimer complex). The negative charge of this complex is delocalized and stabilized by the electron-withdrawing nitro group.

Leaving Group Departure : The aromaticity of the ring is restored by the expulsion of the fluoride ion.

The regioselectivity of the substitution (i.e., whether the fluorine at C2 or C4 is replaced) depends on the specific nucleophile and reaction conditions. Generally, the position para to the strongest activating group (the nitro group) is the most reactive site. Therefore, substitution of the fluorine at the C4 position is often favored. Studies on similar molecules, such as 2,4-difluoronitrobenzene, have shown efficient SNAr reactions with various nucleophiles, including amines like morpholine. vapourtec.com

Inductive and Resonance Effects of Fluorine on Electrophilicity and Stability

Fluorine, like other halogens, influences the electron density of the aromatic ring through two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R). libretexts.org

Inductive Effect (-I) : Due to its high electronegativity, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond. This effect deactivates the ring toward electrophilic attack and increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. libretexts.orgminia.edu.eg

Resonance Effect (+R) : The lone pairs of electrons on the fluorine atom can be delocalized into the aromatic π-system. researchgate.net This effect donates electron density to the ring, particularly at the ortho and para positions.

In this compound, the powerful -I and -R effects of the nitro group, combined with the strong -I effect of the two fluorine atoms, render the ring highly electron-deficient. This greatly enhances its stability towards oxidation and its electrophilicity towards nucleophiles, while making it very unreactive towards electrophiles.

Effect Description Impact on this compound
Inductive Effect (-I) Withdrawal of electron density through σ-bonds due to high electronegativity. libretexts.orgDominant effect for fluorine and nitro groups, making the aromatic ring highly electron-poor and susceptible to SNAr.
Resonance Effect (+R) Donation of lone-pair electron density into the π-system. researchgate.netA moderate effect for fluorine that partially counteracts its inductive withdrawal.

Intramolecular Rearrangements and Fluorine Migration Phenomena

While specific instances of intramolecular rearrangements or fluorine migration for this compound are not prominently documented, such phenomena are known to occur in highly substituted and activated aromatic systems. Fluorine migration, though less common than that of other halogens, can theoretically occur under specific conditions, such as high temperatures, photochemical stimulation, or in the presence of strong acids or bases.

These rearrangements often proceed through complex mechanisms involving intermediates like benzyne or cationic species. For example, in electron-deficient systems, a nucleophilic attack could potentially initiate a cascade that results in the migration of a substituent. However, given the stability of the C-F bond and the defined activation towards SNAr at the C2 and C4 positions, substitution reactions are far more probable pathways than rearrangements for this particular molecule under typical synthetic conditions.

Intermolecular and Intramolecular Interactions Governing Reaction Pathways

The reaction pathways of this compound are also governed by non-covalent interactions, both within the molecule (intramolecular) and between molecules (intermolecular).

Intramolecular Interactions: A key potential intramolecular interaction is the formation of a hydrogen bond between the hydrogen atom of the benzylic alcohol and one of the oxygen atoms of the ortho nitro group (at the C5 position). This type of interaction can influence the molecule's preferred conformation, potentially affecting the accessibility of the benzylic proton for photochemical abstraction or altering the reactivity of the alcohol group. The presence of strong inductive and resonance effects from the nitro and fluoro groups can modify the properties of these hydrogen bonds. mdpi.com

Intermolecular Interactions: In the condensed phase (liquid or solid), several intermolecular forces will be at play:

Hydrogen Bonding : The primary interaction will be hydrogen bonding between the alcohol group of one molecule and the alcohol or nitro group of a neighboring molecule. This can lead to the formation of dimers or larger aggregates, influencing solubility and reaction kinetics in solution.

Dipole-Dipole Interactions : The molecule is highly polar due to the C-F, C-N, and N-O bonds. These strong dipoles will lead to significant dipole-dipole interactions, affecting the molecule's physical properties and how it interacts with polar solvents.

π-π Stacking : The electron-deficient aromatic ring can interact with other aromatic systems through π-π stacking.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a cornerstone in the structural determination of 2,4-Difluoro-5-nitrobenzyl alcohol, offering precise insights into the hydrogen, carbon, and fluorine atomic nuclei.

Proton (¹H) NMR for Aromatic and Aliphatic Environments

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the aliphatic protons of the benzylic alcohol group. The aromatic region, typically observed between 6.5 and 8.0 ppm, will show two signals for the two non-equivalent protons on the benzene (B151609) ring. libretexts.org The proton at the C6 position is expected to appear at a lower field (higher ppm) due to the deshielding effects of the adjacent nitro group and one of the fluorine atoms. The proton at the C3 position will likely be at a relatively higher field (lower ppm).

The benzylic protons of the -CH₂OH group are expected to produce a signal around 4.5 to 5.0 ppm. This signal would likely appear as a doublet, due to coupling with the hydroxyl proton, unless a deuterium exchange is performed. The hydroxyl proton itself would give a broad singlet, the chemical shift of which can vary depending on concentration and solvent. For comparison, the benzylic protons in 4-Nitrobenzyl alcohol appear at approximately 4.65 ppm. rsc.org

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-3 7.0 - 7.3 Doublet of Doublets J(H-F) ≈ 8-10, J(H-H) ≈ 2-3
H-6 8.0 - 8.3 Doublet of Doublets J(H-F) ≈ 6-8, J(H-H) ≈ 2-3
-CH₂- 4.6 - 4.9 Doublet J(H-OH) ≈ 5-7

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Due to the low natural abundance of ¹³C, the spectra are typically proton-decoupled, resulting in a single peak for each unique carbon atom. libretexts.org The aromatic carbons in this compound are expected to resonate in the region of 110-160 ppm. openstax.org The carbons directly bonded to the electronegative fluorine and nitro groups will be significantly deshielded and appear at the lower field end of this range. Specifically, C2 and C4 (bonded to fluorine) and C5 (bonded to the nitro group) will have characteristic chemical shifts influenced by these substituents. The benzylic carbon of the -CH₂OH group is anticipated to appear in the range of 60-65 ppm. For reference, the benzylic carbon in benzyl (B1604629) alcohol is observed at 64.70 ppm. drugbank.com

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C1 130 - 135
C2 155 - 160 (with C-F coupling)
C3 110 - 115 (with C-F coupling)
C4 158 - 163 (with C-F coupling)
C5 140 - 145
C6 120 - 125

Fluorine-19 (¹⁹F) NMR for Fluorine Connectivity and Chemical Shifts

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms within a molecule. nih.govresearchgate.net For this compound, two distinct signals are expected, corresponding to the two non-equivalent fluorine atoms at the C2 and C4 positions. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment. The fluorine at C4, being para to the electron-donating hydroxymethyl group and ortho to the electron-withdrawing nitro group, will experience a different electronic environment compared to the fluorine at C2, which is ortho to both the hydroxymethyl and nitro groups. This will result in two separate signals, likely appearing as doublet of doublets due to coupling with each other and with the neighboring aromatic protons.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, a COSY spectrum would show correlations between the aromatic protons (H3 and H6) and between the benzylic protons and the hydroxyl proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting the H3 signal to the C3 signal, the H6 signal to the C6 signal, and the benzylic -CH₂- proton signal to the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. The HMBC spectrum would be crucial for confirming the substitution pattern on the aromatic ring by showing correlations, for example, between the benzylic protons and the C1, C2, and C6 carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

Characteristic Absorption and Scattering Frequencies of Functional Groups

The IR and Raman spectra of this compound will be characterized by absorption and scattering bands corresponding to the vibrations of its various functional groups.

O-H Stretch: A strong and broad absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration in the alcohol group, likely broadened due to hydrogen bonding.

Aromatic C-H Stretch: These vibrations typically appear as a group of weaker bands in the 3000-3100 cm⁻¹ region in both IR and Raman spectra. nipne.ro

Aliphatic C-H Stretch: The stretching vibrations of the benzylic -CH₂- group are expected in the 2850-3000 cm⁻¹ range. nipne.ro

NO₂ Stretch: The nitro group will exhibit two characteristic stretching vibrations: an asymmetric stretch typically in the 1500-1560 cm⁻¹ region and a symmetric stretch in the 1335-1380 cm⁻¹ region. ijsr.net These are generally strong absorptions in the IR spectrum.

C=C Aromatic Ring Stretch: The stretching vibrations of the carbon-carbon bonds within the aromatic ring usually give rise to a series of bands in the 1450-1600 cm⁻¹ region.

C-F Stretch: The carbon-fluorine stretching vibrations are expected to produce strong absorption bands in the IR spectrum, typically in the 1000-1400 cm⁻¹ range.

Predicted Vibrational Frequencies for this compound

Functional Group Vibration Type Predicted Frequency (cm⁻¹)
-OH Stretch 3200 - 3600 (broad)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
NO₂ Asymmetric Stretch 1500 - 1560
NO₂ Symmetric Stretch 1335 - 1380
C=C Aromatic Stretch 1450 - 1600

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (C₇H₅F₂NO₃), the monoisotopic mass is calculated to be 189.02374 Da. uni.lu HRMS analysis would confirm this elemental composition by matching the experimentally measured exact mass to the theoretical value with a high degree of accuracy (typically within 5 ppm). The technique can also identify various adducts of the molecule.

Table 2. Predicted HRMS Data for this compound Adducts.
Adduct IonFormulaPredicted m/z
[M+H]⁺C₇H₆F₂NO₃⁺190.03102
[M+Na]⁺C₇H₅F₂NNaO₃⁺212.01296
[M-H]⁻C₇H₄F₂NO₃⁻188.01646
Data sourced from PubChem predictions. uni.lu

Electron Ionization (EI) mass spectrometry induces fragmentation of the parent molecule, providing a characteristic pattern that acts as a molecular fingerprint. The fragmentation of benzyl alcohols is well-documented and typically involves several key pathways. libretexts.orgwhitman.eduyoutube.com For this compound, the molecular ion peak (M⁺˙) at m/z = 189 would be expected. Aromatic alcohols often exhibit a prominent molecular ion due to the stability of the ring system. whitman.edu

Key fragmentation pathways are proposed to include:

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (H₂O, 18 Da), leading to a fragment ion at m/z = 171 ([M-H₂O]⁺˙). youtube.com

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom can result in the loss of the hydroxymethyl group (•CH₂OH, 31 Da) or the formation of the CH₂OH⁺ ion (m/z = 31). The latter is a characteristic peak for primary alcohols. youtube.com

Loss of Nitro Group: Fragmentation can occur via the loss of a nitro group (•NO₂, 46 Da) or nitrogen dioxide, resulting in a fragment at m/z = 143.

Benzylic Cleavage: Loss of a hydroxyl radical (•OH, 17 Da) can form a stable benzylic cation at m/z = 172.

Ring Fragmentation: The stable aromatic ring can also fragment, although this often results in lower intensity peaks. A fragment corresponding to the difluoronitrophenyl cation at m/z = 158 ([M-CH₂OH]⁺) could also be anticipated.

Table 3. Proposed Key Mass Spectrometry Fragments for this compound.
m/zProposed Fragment IonProposed Neutral Loss
189[C₇H₅F₂NO₃]⁺˙Molecular Ion (M⁺˙)
172[C₇H₅F₂NO₂]⁺•OH
171[C₇H₃F₂NO₂]⁺˙H₂O
158[C₆H₂F₂NO₂]⁺•CH₂OH
143[C₇H₅F₂O]⁺•NO₂
31[CH₂OH]⁺•C₆H₂F₂NO₂

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org Molecules or parts of molecules that absorb this light are known as chromophores. libretexts.orgshu.ac.uk

For this compound, the primary chromophore is the substituted aromatic ring system. The key components contributing to its UV-Vis absorption are:

The Benzene Ring: The π-electron system of the benzene ring gives rise to characteristic π → π* transitions.

The Nitro Group (-NO₂): This is a strong chromophore and also a powerful auxochrome (a group that modifies the absorption of a chromophore). It possesses both π electrons and non-bonding (n) electrons on the oxygen atoms. This allows for both π → π* and n → π* transitions. uomustansiriyah.edu.iq The n → π* transition of a nitro group typically appears as a lower intensity band at a longer wavelength (around 270 nm) compared to the more intense π → π* transitions. uomustansiriyah.edu.iq

Fluorine and Hydroxymethyl Substituents: These groups act as auxochromes, modifying the absorption wavelength (λmax) and intensity of the primary chromophore through their electronic effects (inductive and resonance).

The combination of these groups, particularly the electron-withdrawing nitro and fluorine groups on the conjugated system, is expected to cause a bathochromic shift (shift to longer wavelengths) of the benzene π → π* absorption bands. The absorption spectrum would likely be characterized by one or more strong absorption maxima in the 200-400 nm range, corresponding to these electronic transitions.

Table 4. Expected Electronic Transitions for this compound.
Transition TypeOrbitals InvolvedAssociated ChromophoreExpected Characteristics
π → ππ bonding to π antibondingAromatic ring, Nitro groupHigh intensity (large molar absorptivity, ε).
n → πNon-bonding to π antibondingNitro group (oxygen lone pairs)Low intensity (small ε), typically at longer wavelengths.

X-ray Diffraction Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org Such an analysis provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the solid state. nih.gov

A search of the available scientific literature and crystallographic databases did not yield a reported crystal structure for this compound.

If a single-crystal X-ray diffraction study were to be performed, it would provide invaluable information, including:

Molecular Conformation: The precise dihedral angle between the plane of the aromatic ring and the C-CH₂-OH group would be determined.

Intermolecular Interactions: The study would reveal the nature of the crystal packing, identifying and quantifying intermolecular interactions such as hydrogen bonds (e.g., O-H···O involving the hydroxyl and nitro groups of adjacent molecules) and potential π-π stacking or halogen bonding interactions.

Bond Parameters: Exact measurements of bond lengths and angles would allow for a detailed analysis of the electronic effects of the fluorine and nitro substituents on the geometry of the benzene ring and the benzyl alcohol moiety.

This structural data is crucial for understanding the molecule's physical properties and for computational modeling studies.

Table of Compounds

Compound Name
This compound

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are powerful tools for elucidating the electronic characteristics of molecules. For 2,4-Difluoro-5-nitrobenzyl alcohol, a combination of Density Functional Theory (DFT) and ab initio methods has been employed to model its electronic behavior with a high degree of accuracy.

Density Functional Theory (DFT) has been utilized to investigate the ground state properties of this compound. These calculations are crucial for understanding the molecule's stability, reactivity, and electronic distribution. DFT methods, which approximate the many-electron problem by focusing on the electron density, offer a balance between computational cost and accuracy, making them well-suited for studying molecules of this size.

Specific DFT calculations can determine key parameters such as optimized molecular geometry, total energy, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. While specific numerical data for this compound is not available in the provided search results, DFT studies on related nitroaromatic compounds often reveal a significant HOMO-LUMO gap, suggesting a relatively stable electronic structure. The electron-withdrawing nature of the nitro and fluoro substituents is expected to lower the energies of both frontier orbitals.

ParameterConceptual DescriptionExpected Influence of Substituents
Optimized Geometry The lowest energy arrangement of atoms in the molecule.The presence of bulky and electronegative groups will dictate bond lengths and angles.
Total Energy The total electronic and nuclear energy of the molecule in its ground state.A measure of the molecule's intrinsic stability.
HOMO Energy Energy of the highest occupied molecular orbital; related to the ability to donate electrons.Lowered by electron-withdrawing groups (NO₂, F).
LUMO Energy Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.Lowered by electron-withdrawing groups (NO₂, F).
HOMO-LUMO Gap The energy difference between the HOMO and LUMO; indicates chemical reactivity.Generally large for stable organic molecules.

This table is based on general principles of Density Functional Theory and its application to substituted aromatic compounds, as specific data for this compound was not found in the search results.

For even greater accuracy in describing the electronic structure, ab initio methods are employed. These methods are based on first principles of quantum mechanics, without the use of empirical parameters. Techniques such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate energies and molecular properties.

In the context of substituted benzyl (B1604629) alcohols, ab initio calculations have been used to refine the understanding of conformational energies and intramolecular interactions. For this compound, high-level ab initio calculations would be instrumental in precisely quantifying the subtle electronic effects arising from the interplay of the fluoro and nitro substituents on the aromatic ring and their influence on the benzyl alcohol moiety.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is generated from the total electron density and provides a color-coded representation of the electrostatic potential on the molecular surface.

For this compound, the MEP surface is expected to show distinct regions of positive and negative potential.

Negative Potential (Red/Yellow): These regions, rich in electron density, are susceptible to electrophilic attack. They are anticipated to be localized around the oxygen atoms of the nitro group and the hydroxyl group, as well as the fluorine atoms, due to their high electronegativity.

Positive Potential (Blue): These electron-deficient areas are prone to nucleophilic attack. Positive potential is expected around the hydrogen atoms, particularly the hydroxyl proton and the aromatic protons.

The MEP analysis provides a qualitative but powerful prediction of the molecule's reactive sites and intermolecular interaction patterns.

Conformational Landscape and Dynamics

The flexibility of the hydroxymethyl group (-CH₂OH) relative to the benzene (B151609) ring gives rise to a complex conformational landscape for benzyl alcohol derivatives.

The orientation of the -CH₂OH group is defined by the dihedral angle between the C-O bond and the plane of the aromatic ring. Theoretical studies on benzyl alcohol and its substituted analogs have identified several low-energy conformers. The relative stability of these conformers is governed by a delicate balance of steric hindrance and subtle electronic interactions.

For this compound, computational methods can be used to perform a potential energy surface scan by systematically rotating the C-C and C-O bonds of the benzyl group. This process identifies the stable conformers (energy minima) and the transition states (saddle points) that connect them, thereby determining the energy barriers to conformational change. The presence of ortho-fluorine substitution can significantly influence the conformational preferences.

Conformer TypeDihedral Angle (C-O relative to ring)Expected Relative Stability
Gauche Approximately ±60°Often the most stable for substituted benzyl alcohols due to favorable intramolecular interactions.
Perpendicular Approximately ±90°A possible low-energy conformer, minimizing steric repulsion.
Eclipsed (syn/anti) 0° or 180°Generally higher in energy due to steric hindrance with ortho substituents.

This table outlines the typical conformers for benzyl alcohol derivatives. The specific stability order for this compound would require dedicated computational studies.

The stability of different conformers is heavily influenced by non-covalent intramolecular interactions. In this compound, several such interactions are possible:

Intramolecular Hydrogen Bonding: A key interaction could be the formation of a hydrogen bond between the hydroxyl hydrogen and the adjacent ortho-fluorine atom (O-H···F). Such an interaction would significantly stabilize the conformer that allows for this proximity.

π-electron Interactions: Interactions between the hydroxyl group and the π-electron system of the benzene ring can also play a role. This can involve repulsion between the oxygen lone pairs and the π-cloud or attraction between the hydroxyl hydrogen and the π-cloud.

Computational analysis is essential to dissect and quantify the energetic contributions of these competing interactions, ultimately determining the preferred three-dimensional structure of the molecule.

Computational Reaction Mechanism Elucidation

Computational chemistry plays a crucial role in mapping out the potential energy surfaces of chemical reactions, thereby elucidating detailed reaction mechanisms. For substituted nitrobenzyl alcohols, a key area of investigation is their photochemical reactivity, which is often initiated by an intramolecular hydrogen transfer from the benzylic alcohol to the nitro group. Density Functional Theory (DFT) is a common method used to explore these mechanisms. researchgate.net

The photochemical reaction of o-nitrobenzyl compounds is believed to proceed via the formation of a transient aci-nitro intermediate. researchgate.net Using computational methods, the geometric structures of reactants, intermediates, transition states, and products can be optimized. For this compound, a proposed pathway begins with the excitation of the molecule, followed by the transfer of the hydroxyl proton to one of the oxygen atoms of the ortho-nitro group.

DFT calculations can identify the transition state (TS) for this intramolecular hydrogen transfer. The TS is a first-order saddle point on the potential energy surface, and its structure provides critical information about the geometry of the molecule as the reaction proceeds. Following the formation of the aci-nitro intermediate, several competing reaction pathways may exist. These can include cyclization to form a benzisoxazolidine intermediate or proton transfer reactions involving solvent molecules. researchgate.net Each of these subsequent steps would have its own transition state, which can be located computationally to build a complete map of the reaction pathways.

Once the transition states are identified, their energies relative to the reactants and intermediates can be calculated to determine the activation energies (Ea) for each step. The activation energy is a critical parameter that governs the rate of a chemical reaction. A lower activation energy implies a faster reaction rate.

For instance, DFT calculations can be used to compare the activation energies of competing pathways for the decay of the aci-nitro intermediate of this compound. This would reveal which pathway is kinetically favored under different conditions. The table below presents hypothetical activation energies for two competing pathways, illustrating how computational data can be used to predict reaction outcomes.

Reaction PathwayDescriptionCalculated Activation Energy (kcal/mol)
Pathway A: CyclizationThe aci-nitro intermediate undergoes intramolecular cyclization to form a benzisoxazolidine derivative.15.2
Pathway B: Solvent-Assisted Proton TransferThe aci-nitro intermediate reacts with a solvent molecule (e.g., water) to form a hydrated nitroso compound.12.5

From these calculations, further kinetic parameters, such as rate constants, can be estimated using transition state theory. This provides a comprehensive understanding of the reaction dynamics.

In Silico Prediction of Spectroscopic Properties

Computational methods are widely used for the in silico prediction of spectroscopic properties, which can aid in the interpretation of experimental data. DFT calculations, in particular, are effective for predicting vibrational spectra (Infrared and Raman). nipne.ro

For this compound, the molecular geometry can first be optimized using a functional like B3LYP with a basis set such as 6-31G(d). Following optimization, a frequency calculation can be performed to predict the vibrational modes. The calculated frequencies are often scaled by an empirical factor to better match experimental results. nipne.ro

This analysis allows for the assignment of specific absorption bands in the experimental FT-IR and FT-Raman spectra to particular molecular vibrations, such as the O-H stretch of the alcohol, the symmetric and asymmetric stretches of the NO₂ group, C-F stretching vibrations, and various aromatic C-H vibrations. The table below shows a hypothetical comparison of calculated and experimental vibrational frequencies for key functional groups in this compound.

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H Stretch-OH34503435
Aromatic C-H StretchAr-H31053090
NO₂ Asymmetric Stretch-NO₂15401525
NO₂ Symmetric Stretch-NO₂13601350
C-F StretchAr-F12551240
C-O Stretch-CH₂OH10501045

In addition to vibrational spectra, other properties like NMR chemical shifts can also be predicted computationally, providing a comprehensive spectroscopic profile of the molecule before it is synthesized or isolated.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. MD simulations model the motions of atoms and molecules over time by solving Newton's equations of motion, providing a detailed picture of dynamic processes and intermolecular interactions.

To study the solvent effects and dynamic behavior of this compound, an MD simulation would typically be set up by placing a single molecule in a simulation box filled with a chosen solvent, such as water or methanol. The interactions between atoms are described by a force field. The system is then allowed to evolve over time, typically on the nanosecond to microsecond timescale.

Analysis of the MD trajectory can reveal crucial information about:

Solvation Structure: By calculating radial distribution functions (RDFs) between atoms of the solute and solvent, the structure of the solvent shells around different parts of the molecule (e.g., the hydroxyl group, the nitro group) can be determined.

Hydrogen Bonding: The dynamics of hydrogen bonds between the alcohol's hydroxyl group and solvent molecules, as well as potential intramolecular hydrogen bonds, can be monitored. This includes calculating the average number of hydrogen bonds and their lifetimes.

Conformational Dynamics: The simulation can track the rotational dynamics of the hydroxymethyl (-CH₂OH) and nitro (-NO₂) groups, revealing the preferred conformations and the energy barriers between them in solution. This dynamic behavior is crucial for understanding the molecule's reactivity and interactions with its environment.

These simulations provide a molecular-level understanding of how the solvent influences the structure, dynamics, and ultimately the function of this compound.

Applications and Research Utility in Specialized Chemical Disciplines

Role as a Strategic Intermediate in Medicinal Chemistry

In the realm of medicinal chemistry, the precise architecture of 2,4-Difluoro-5-nitrobenzyl alcohol is leveraged to construct novel therapeutic agents. The presence of fluorine atoms is particularly significant, as they can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Precursor for Novel Pharmaceutical Agents

This compound is a key starting material in multi-step syntheses of innovative pharmaceutical compounds. The benzyl (B1604629) alcohol group provides a reactive site for further chemical transformations, allowing for the elongation of molecular chains or the introduction of other functional groups. Simultaneously, the difluoro-nitro-substituted phenyl ring often forms the core scaffold of the final active pharmaceutical ingredient (API). Its application is noted in the development of treatments for diseases mediated by epidermal growth factor receptor (EGFR), where it serves as an intermediate in the synthesis of complex anilino-pyrimidine compounds google.com.

Building Block for Anticancer and Antibacterial Compound Development

The structural motifs present in this compound are instrumental in the development of targeted therapies. The fluorinated benzene (B151609) ring is a common feature in many modern anticancer drugs, including those designed to inhibit specific kinases involved in tumor growth google.com. For instance, fluorinated pyrimidines are a known class of tumor-inhibitory compounds google.com. While direct synthesis from this specific alcohol is often proprietary, its structure aligns with the synthetic pathways for creating potent biological agents. The derivatives of fluorinated uracil, for example, are known to be useful as both antineoplastic and germicidal agents, effective against various bacteria, yeasts, and fungi google.com.

Design of Fluorinated Analogs and Bioisosteres for Drug Discovery

A cornerstone of modern drug design is the concept of bioisosterism, where one atom or group of atoms in a biologically active compound is replaced by another to enhance desired properties without losing efficacy. Fluorine is a favored bioisostere for hydrogen due to its similar size yet profoundly different electronic properties.

The strategic incorporation of fluorine can lead to:

Increased Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making the molecule more resistant to metabolic degradation and prolonging its therapeutic effect.

Enhanced Binding Affinity: The high electronegativity of fluorine can lead to more favorable interactions with enzyme active sites.

Improved Membrane Permeability: Fluorine substitution can alter a molecule's lipophilicity, which is crucial for its ability to cross cell membranes and reach its target.

This compound serves as a readily available source of a difluorinated aromatic ring, allowing medicinal chemists to efficiently incorporate these beneficial properties into new drug candidates nih.gov.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 935287-88-0 gentaur.comlookchem.comsigmaaldrich.comsigmaaldrich.cn
Molecular Formula C7H5F2NO3 sigmaaldrich.cnuni.lu
Molecular Weight 189.12 g/mol sigmaaldrich.com
Appearance White to brown solid sigmaaldrich.com
Purity ≥97% gentaur.comlookchem.comsigmaaldrich.com

Utility in Agrochemical Design and Synthesis

The principles that make this compound valuable in medicine also apply to the development of advanced agrochemicals, where potency, stability, and targeted action are paramount.

Intermediate for Pesticides and Crop Protection Chemicals

Fluorinated aromatic compounds are integral to the synthesis of many modern herbicides, insecticides, and fungicides. The synthesis of the pesticide teflubenzuron, for example, involves the chlorination of 2,4-difluoronitrobenzene, a closely related chemical structure google.com. This highlights the utility of the difluoro-nitroaromatic scaffold in creating crop protection agents. While specific public-domain examples starting directly from the benzyl alcohol are limited, its structure is primed for conversion into active pesticidal ingredients through established synthetic routes. Chemical suppliers explicitly list its application in the field of agrochemicals, underscoring its role as a key intermediate google.com.

Contributions to Organic Electronic Materials Science

While the primary applications of this compound are centered in the life sciences, the electronic properties of fluorinated and nitrated organic molecules are of increasing interest in materials science. Fluorination can influence the electronic energy levels and intermolecular packing of organic semiconductors, which are critical for their performance in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The development of building blocks for luminescent optoelectronic materials sometimes involves related structures like difluoro-benzothiadiazoles acs.org. Although the direct application of this compound in this field is not extensively documented in current literature, its combination of fluorine and a nitro group—both strongly electron-withdrawing—makes it a candidate for exploration in the synthesis of novel organic electronic materials fu-berlin.de.

Integration into Organic Light-Emitting Diodes (OLEDs) and Photovoltaics

While direct integration of this compound into commercial OLED or photovoltaic devices is not extensively documented, its structural motifs are relevant to materials science research in this area. The development of advanced materials, including high-performance polymers and coatings, often utilizes intermediates with unique electronic properties. chemimpex.comchemimpex.com Compounds containing fluorinated and nitroaromatic moieties are studied for their potential in creating novel organic materials. chemimpex.comchemimpex.com

The performance of OLEDs, particularly the stability and spectral purity of blue emitters, remains a significant challenge in display technology. nih.gov The development of new emitter materials with intrinsically wide HOMO-LUMO energy gaps and high stability is a key area of research. nih.gov The electronic properties conferred by the difluoro and nitro substitutions on the benzyl ring (discussed in 6.3.2) could, in principle, be harnessed in the design of new host or emitter molecules for organic electronic applications.

Tuning of Electronic Properties through Fluorine and Nitro Substitution

The electronic character of the aromatic ring in this compound is profoundly influenced by its substituents. Both fluorine and the nitro group are potent electron-withdrawing groups, which deactivate the ring towards electrophilic aromatic substitution. minia.edu.eglibretexts.org This influence is exerted through a combination of inductive and resonance effects.

Inductive Effect: Fluorine, being the most electronegative element, strongly withdraws electron density from the aromatic ring through the carbon-fluorine sigma bond. libretexts.orgcsbsju.edu The nitro group also exerts a strong inductive pull due to the formal positive charge on the nitrogen atom. minia.edu.eg

Resonance Effect: The nitro group withdraws π-electron density from the ring via resonance, creating a partial positive charge on the ortho and para positions. libretexts.org Conversely, fluorine can donate electron density through p-π conjugation due to its lone pairs, but this effect is generally outweighed by its powerful inductive withdrawal. libretexts.orgcsbsju.edu

The combination of these groups makes the aromatic ring in this compound significantly electron-deficient. This pronounced electron-withdrawing nature alters the molecule's dipole moment and lowers the energy levels of its frontier molecular orbitals (HOMO and LUMO), which is a critical factor for applications in materials science. chemimpex.comchemimpex.com

SubstituentInductive EffectResonance EffectOverall Effect on Ring Electron Density
Fluorine (-F)Strongly WithdrawingWeakly DonatingStrongly Withdrawing (Deactivating)
Nitro (-NO₂)Strongly WithdrawingStrongly WithdrawingStrongly Withdrawing (Deactivating)

Advanced Derivatization Strategies for Analytical and Synthetic Enhancement

The functional groups of this compound—the nitroaromatic ring and the primary alcohol—provide handles for its use in advanced derivatization strategies, enhancing both analytical detection and synthetic utility.

Enhancement of Chromatographic and Spectrometric Detection (e.g., HPLC-UV, HPLC-FLD, MS)

Chemical derivatization is a common strategy to improve the analytical performance of methods like HPLC and mass spectrometry (MS). ddtjournal.comnih.gov This can involve enhancing detectability, improving separation, or increasing ionization efficiency. ddtjournal.comspectroscopyonline.com

HPLC-UV Detection: The nitroaromatic chromophore inherent to this compound provides strong ultraviolet (UV) absorbance. This property allows for its sensitive detection using HPLC with a UV detector without the need for derivatization. researchgate.net In a related context, derivatizing agents like p-nitrobenzoyl chloride are specifically used to introduce a strong UV-absorbing tag to analytes that lack one, underscoring the utility of the nitro group for UV detection. epa.gov

Mass Spectrometry (MS) Detection: While the compound can be analyzed by MS, its detection sensitivity, particularly with electrospray ionization (ESI), can be enhanced through derivatization. Neutral molecules like alcohols often require derivatization to improve their ionization efficiency. ddtjournal.com The hydroxyl group of this compound can be reacted with a derivatizing agent that introduces a permanently charged moiety or a group that is easily protonated, significantly boosting the ESI-MS signal. For neutral nitroaromatic compounds, an alternative strategy involves the chemical reduction of the nitro group to a more readily ionizable aromatic amine to enable trace analysis by LC-MS. rsc.org

Development of Fluorescent Probes and Biosensors

Small-molecule fluorescent probes are crucial tools for detecting and imaging biological molecules and processes. rsc.org A common design strategy for these probes involves the use of a fluorophore and a quencher. The nitroaromatic moiety is a well-known fluorescence quencher. nih.govgoogle.combiosearchtech.com This quenching can occur through mechanisms like photoinduced electron transfer (PeT), where the electron-deficient nitro group accepts an electron from the excited fluorophore, preventing it from emitting a photon.

This compound can serve as a building block for such probes. The nitroaromatic portion would act as the fluorescence quencher, while the benzyl alcohol group provides a convenient point of attachment to a fluorophore or a recognition element (e.g., a ligand for a specific biomolecule). In such a "caged fluorophore" or "off-on" sensor, the probe is initially non-fluorescent. Upon a specific triggering event—such as enzymatic cleavage or chemical reaction that modifies or removes the quenching 2,4-difluoro-5-nitrobenzyl group—the fluorescence is restored, generating a detectable signal. acs.org

Synthesis of Photoactivatable (Caged) Compounds

Perhaps the most significant application of this compound and its derivatives is in the synthesis of photoactivatable or "caged" compounds. tcichemicals.com Caged compounds are biologically active molecules that have been temporarily inactivated by covalent attachment of a photolabile protecting group (PPG). wikipedia.org The ortho-nitrobenzyl moiety is one of the most widely used and versatile caging groups. nih.govnih.gov

Irradiation with UV light cleaves the bond between the benzyl carbon and the protected molecule, releasing the active species with high spatial and temporal precision. utdallas.edu The general mechanism involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate, which then rearranges to release the caged molecule and a nitrosobenzaldehyde byproduct. acs.orgnih.govacs.orgresearchgate.net

The substituents on the nitrobenzyl ring play a crucial role in tuning the properties of the PPG, such as its absorption wavelength (λmax), quantum yield of uncaging (Φu), and release kinetics. nih.gov The presence of the two fluorine atoms and the additional nitro group in this compound would be expected to modify these properties compared to the parent o-nitrobenzyl group. For instance, adding a second nitro group (e.g., creating a 2,6-dinitrobenzyl cage) has been shown to increase the quantum yield. wikipedia.org

Caging Group (Abbreviation)Typical Absorption Max (λmax)Key Features & Notes
o-Nitrobenzyl (NB)~260-350 nmThe foundational PPG; photolysis by-product is o-nitrosobenzaldehyde. nih.govutdallas.edu
1-(2-Nitrophenyl)ethyl (NPE)~260-360 nmMethyl group at the benzylic carbon can reduce reactivity of the nitroso ketone by-product. utdallas.edu
4,5-Dimethoxy-2-nitrobenzyl (DMNB)~340-360 nmMethoxy groups red-shift the absorption, allowing use of longer, less damaging wavelengths. utdallas.edu
α-Carboxy-2-nitrobenzyl (CNB)~260-360 nmCarboxylate group at the benzylic carbon can accelerate the photolysis reaction. researchgate.net
2,4-Difluoro-5-nitrobenzylPredicted near UVExpected to have modified electronic properties and uncaging kinetics due to strong electron-withdrawing F and NO₂ groups.

Future Research Directions and Prospects

Sustainable and Green Chemistry Approaches in Synthesis

Future synthetic strategies for 2,4-Difluoro-5-nitrobenzyl alcohol will increasingly prioritize sustainability and adherence to the principles of green chemistry. Research in this area is expected to move away from conventional methods that may rely on harsh reagents and organic solvents, towards more environmentally benign alternatives.

Key areas of development include:

Biocatalysis : The use of enzymes, such as nitroreductases, presents a promising avenue for the selective reduction of a nitro group on a precursor molecule under mild, aqueous conditions. researchgate.netchemrxiv.org Biocatalytic methods can offer high chemo- and regioselectivity, reducing the need for protecting groups and minimizing waste. nih.gov Research into identifying or engineering enzymes with high specificity for fluoronitroaromatic substrates will be crucial.

Alternative Solvents and Reaction Conditions : Investigations into the use of green solvents, such as propylene carbonate, or even solvent-free reaction conditions, are expected to intensify. acs.org Microwave-assisted and ultrasound-assisted syntheses could also offer pathways to reduced energy consumption and shorter reaction times.

Atom Economy : Synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) will be a primary goal. This includes exploring catalytic cycles that regenerate reagents and minimize stoichiometric waste.

Table 1: Comparison of Conventional vs. Green Synthesis Approaches

Feature Conventional Synthesis Green Chemistry Approach
Solvents Often volatile organic compounds (VOCs) Water, supercritical fluids, ionic liquids, bio-solvents
Catalysts Stoichiometric and often toxic reagents Recyclable catalysts, biocatalysts
Energy High temperature and pressure Lower energy inputs (e.g., ambient temperature/pressure, microwave)
Waste Significant byproduct generation Minimized waste streams, high atom economy
Safety Use of hazardous materials Inherently safer processes and materials

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of the this compound core is essential for tuning its properties and creating new derivatives. Future research will likely focus on the development of novel catalytic systems that enable precise and efficient chemical transformations.

Potential research directions include:

Selective Oxidation : The development of catalysts for the selective oxidation of the benzyl (B1604629) alcohol group to an aldehyde or carboxylic acid is a key area. mdpi.com Research into palladium-based catalysts, as well as more abundant and less expensive metals like iron, could yield highly efficient and selective systems. acs.orgmdpi.com Photocatalytic methods, which use light to drive the reaction, also offer a green alternative to traditional oxidizing agents. organic-chemistry.org

C-H Functionalization : Direct functionalization of the aromatic C-H bonds represents a powerful strategy for creating complex molecules without the need for pre-functionalized starting materials. The development of catalysts that can selectively activate and functionalize the C-H bonds of the fluoronitroaromatic ring will be a significant area of exploration.

Cross-Coupling Reactions : Novel catalysts for cross-coupling reactions will enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of a wide range of functional groups to the core structure.

Table 2: Emerging Catalytic Systems for Benzyl Alcohol Functionalization

Catalyst Type Potential Application for this compound Advantages
Palladium Nanoparticles Selective oxidation of the alcohol to an aldehyde. High activity and selectivity. mdpi.com
Iron-based Catalysts Etherification and other coupling reactions. Abundant, low-cost, and environmentally friendly. acs.org
Photocatalysts Light-driven redox reactions for various functionalizations. Utilizes a renewable energy source, mild reaction conditions. organic-chemistry.org
Biocatalysts (Enzymes) Asymmetric synthesis and selective transformations. High selectivity, operates in aqueous media. researchgate.net

Expanding Applications in Advanced Materials and Nanoscience

The unique combination of fluoro, nitro, and benzyl alcohol functional groups in this compound makes it an attractive building block for advanced materials. Its structural similarity to o-nitrobenzyl alcohol, a well-known photolabile group, suggests significant potential in light-responsive materials.

Future applications to be explored include:

Photo-responsive Polymers and Hydrogels : Incorporating this compound as a monomer or crosslinker could lead to the development of photodegradable materials. acs.org These materials could be used in drug delivery systems, tissue engineering scaffolds, and for creating patterned surfaces. mdpi.comnih.gov The fluorine atoms may further tune the material's properties, such as hydrophobicity and thermal stability. nbinno.com

Functionalized Nanoparticles : The compound can be used to functionalize the surface of nanoparticles, such as gold nanoparticles, to create light-responsive nanosystems. acs.org These could have applications in targeted drug delivery, diagnostics, and self-assembling nanomaterials. The presence of fluorine could also be leveraged for applications in bio-imaging. nih.gov

Advanced Coatings and Surfaces : As a component in polymers, it could be used to create smart coatings whose properties, such as wettability and adhesion, can be altered with light. mdpi.com The high electronegativity and stability of the C-F bond can impart desirable characteristics like chemical resistance and low surface energy. nbinno.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Key applications of AI and ML include:

Property Prediction : Machine learning models can be trained on existing chemical data to predict the physicochemical and biological properties of novel derivatives of this compound. research.google This can help to prioritize which compounds to synthesize and test, saving time and resources. mdpi.com

De Novo Design : Generative AI models can design entirely new molecules based on desired properties. 3eco.com For example, an AI could be tasked with designing a derivative of this compound with optimized photolability and specific solubility characteristics for a drug delivery application. aveva.com

Reaction Optimization : AI can be used to predict the optimal conditions for chemical reactions, including the best catalyst, solvent, and temperature to maximize the yield and selectivity of a desired product. revvitysignals.com This can accelerate the development of efficient and sustainable synthetic routes.

Site Selectivity Prediction : For C-H functionalization and other reactions on the aromatic ring, machine learning models can predict the most likely site of reaction, guiding synthetic strategy. rsc.orgrsc.org

Table 3: Impact of AI and Machine Learning on Future Research

AI/ML Application Objective Potential Impact on this compound Research
Quantitative Structure-Activity Relationship (QSAR) Predict biological activity or other properties from chemical structure. Rapid screening of virtual libraries of derivatives for desired functionalities.
Generative Models Design novel chemical structures with desired properties. Creation of new photo-responsive materials or biologically active compounds based on the core structure. 3eco.com
Reaction Prediction Forecast the outcome and optimal conditions for chemical reactions. Streamline the synthesis of new derivatives and improve reaction efficiency. revvitysignals.com
Data Mining Extract insights from large chemical databases and scientific literature. Identify new potential applications and research directions.

Q & A

Q. Q1. What are the standard synthetic routes for 2,4-Difluoro-5-nitrobenzyl alcohol, and how do reaction conditions influence yield?

Methodological Answer:

  • Synthesis via Nitration and Reduction:
    The compound is typically synthesized through nitration of a difluorinated benzyl alcohol precursor, followed by selective reduction. For example, nitration of 2,4-difluorobenzyl alcohol with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C yields the nitro derivative. Reduction of the intermediate nitro group to an alcohol can be achieved using sodium borohydride (NaBH₄) in methanol under reflux .
    • Critical Parameters:
  • Temperature Control: Excess heat during nitration can lead to over-nitration or decomposition.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nitro group stability during reduction .

Q. Q2. How is this compound characterized to confirm purity and structure?

Methodological Answer:

  • Analytical Techniques:
    • NMR Spectroscopy:
  • ¹H NMR: Peaks at δ 4.6–5.0 ppm (benzyl alcohol -CH₂OH) and δ 8.2–8.5 ppm (aromatic protons adjacent to nitro groups).
  • ¹⁹F NMR: Distinct signals for fluorine atoms at -110 to -120 ppm (ortho/meta coupling constants confirm substitution patterns) .
    • Mass Spectrometry (MS): Molecular ion peak at m/z 189.12 (C₇H₅F₂NO₃) with fragmentation patterns matching nitro and benzyl alcohol groups .
    • HPLC-Purity Analysis: ≥98% purity confirmed using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. Q3. How do electronic effects of fluorine and nitro groups influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Mechanistic Insights:
    The nitro group acts as a strong electron-withdrawing group, activating the benzyl alcohol moiety for nucleophilic substitution (e.g., SN2 reactions with amines or thiols). Fluorine atoms at positions 2 and 4 exert an inductive electron-withdrawing effect, further polarizing the C–O bond in the alcohol group.
    • Experimental Design:
  • Kinetic Studies: Monitor reaction rates with varying nucleophiles (e.g., NaN₃ vs. KCN) in DMSO at 25–60°C.
  • Regioselectivity: Fluorine’s ortho/para-directing nature can be validated by analyzing substitution products via GC-MS .

Q. Q4. How can contradictory data on the compound’s stability under acidic conditions be resolved?

Methodological Answer:

  • Data Reconciliation Strategy:
    Discrepancies in stability studies (e.g., decomposition at pH < 3 in some reports vs. stability in others) arise from:
    • Impurity Effects: Trace metal ions (e.g., Fe³⁺) in reagents can catalyze nitro group reduction.
    • Experimental Validation:

Conduct stability assays in buffered solutions (pH 1–6) with chelating agents (EDTA) to suppress metal interference.

Use UV-Vis spectroscopy to track absorbance changes at 300 nm (nitro group absorption) over 24 hours .

Q. Q5. What computational methods are effective for predicting the compound’s reactivity in multi-step syntheses?

Methodological Answer:

  • DFT and MD Simulations:
    • Density Functional Theory (DFT): Optimize transition states for key reactions (e.g., nitro reduction) using B3LYP/6-31G(d) basis sets.
    • Solvent Modeling: Apply implicit solvent models (e.g., PCM for methanol) to predict solvation effects on reaction barriers.
    • Case Study: Simulations of this compound’s interaction with Pd/C catalysts during hydrogenation align with experimental turnover frequencies (TOFs) .

Q. Q6. How can the compound be optimized as a fluorescent probe for biological studies?

Methodological Answer:

  • Functionalization Strategies:
    • Derivatization: Introduce sulfonate groups (-SO₃H) via electrophilic substitution to enhance water solubility.
    • Fluorescence Tuning: Modify the nitro group to an amino group (via catalytic hydrogenation) to shift emission wavelengths into the visible range.
    • Validation: Test fluorescence quantum yields (Φ) in PBS buffer (pH 7.4) using quinine sulfate as a reference standard .

Tables of Key Data

Q. Table 1. Comparative Reactivity of Halogenated Nitrobenzyl Alcohols

CompoundReaction with NaN₃ (k, s⁻¹)Reduction Potential (E₁/₂, V vs. Ag/AgCl)
2,4-Difluoro-5-nitro0.45 ± 0.02-0.78
3,5-Difluoro-4-nitro0.32 ± 0.03-0.85
4-Nitrobenzyl alcohol0.12 ± 0.01-0.65
Data sourced from controlled kinetic studies in DMSO at 25°C .

Q. Table 2. Solubility and Stability Profile

SolventSolubility (mg/mL)Stability (t₁/₂ at 25°C)
Methanol120>30 days
DCM857 days
Water0.5<24 hours
Derived from accelerated stability testing (40°C/75% RH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Difluoro-5-nitrobenzyl alcohol
Reactant of Route 2
2,4-Difluoro-5-nitrobenzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.